molecular formula C20H26N2O B3054803 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene CAS No. 61994-99-8

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene

Cat. No. B3054803
CAS RN: 61994-99-8
M. Wt: 310.4 g/mol
InChI Key: WFXAMPJSIJWEGH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzene, which is an aromatic hydrocarbon. It has tert-butyl groups, which are bulky alkyl substituents, and an azoxy group, which consists of a nitrogen (N) atom bonded to an oxygen (O) atom, and another nitrogen atom .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through substitution reactions. For example, tert-butylbenzene can be produced by the treatment of benzene with isobutene . The azoxy group could potentially be introduced through a reaction with a nitrogen compound .


Molecular Structure Analysis

The benzene ring in the compound is a planar, cyclic structure with alternating double bonds, which gives it its aromatic properties. The tert-butyl groups are bulky and can influence the compound’s reactivity and physical properties. The azoxy group is a functional group that contains a nitrogen-oxygen-nitrogen sequence .


Chemical Reactions Analysis

The compound likely exhibits the reactivity common to aromatic compounds and azoxy compounds. Aromatic compounds often undergo electrophilic aromatic substitution reactions, while azoxy compounds can participate in various redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic ring, tert-butyl groups, and azoxy group. It’s likely to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of amino-substituted benzene derivatives. Oxidation and conversion processes involving amino groups of phenylenediamine have led to derivatives of m-(tert-butyl-NNO-azoxy)aniline and 1,3-bis(tert-butyl-NNO-azoxy)benzene (Frumkin et al., 1999).
  • It has been used in the synthesis of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides and their derivatives, which are achieved through reactions with aliphatic amines and further transformations (Zelenov et al., 2014).

Application in Heterocyclic Chemistry

  • The tert-butyl-NNO-azoxy group has been instrumental in the synthesis of 1,2,4-benzotriazin-3(4H)-one 1-oxides. This involves an innovative reaction where the tert-butyl-NNO-azoxy group interacts with a C-electrophile, leading to the formation of a triazine ring (Lipilin et al., 2007).

In Radical Reactions

  • It plays a role in radical reactions, such as in the synthesis of tert-butyl-NNO-azoxyacetonitrile, a precursor for nitrogen heterocycles. This compound is unique as it represents a one-step reduction of an oxime group to a methylene unit (Klenov et al., 2016).
  • Additionally, tert-butyl-NNO-azoxy derivatives are used in generating phenoxy radicals from tert-butoxy radicals, showcasing its role in photochemical reactions (Das et al., 1981).

In Polymer Science

  • It's also involved in polymer science, particularly in the synthesis of ortho-linked polyamides. These polyamides exhibit significant solubility and thermal stability, showcasing its utility in advanced material sciences (Hsiao et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. For instance, in an electrophilic aromatic substitution reaction, an electrophile would attack the aromatic ring and substitute one of the hydrogen atoms .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the development of new materials or in various chemical reactions as a reagent .

properties

IUPAC Name

(4-tert-butylphenyl)-(4-tert-butylphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-19(2,3)15-7-11-17(12-8-15)21-22(23)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXAMPJSIJWEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(C)(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285880
Record name 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61994-99-8
Record name NSC43092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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